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Compound of Interest

Compound Name: AalphaC

Cat. No.: B1664278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potency of 2-Amino-9H-

pyrido[2,3-b]indole (AalphaC) against other well-characterized carcinogens. The information is

compiled to assist researchers in understanding the relative carcinogenic risk of AalphaC and

to provide detailed experimental context for the presented data. All quantitative data is

summarized in clear, structured tables, and detailed methodologies for cited experiments are

provided.

Carcinogenic Potency: AalphaC in Context
AalphaC is a heterocyclic aromatic amine found in tobacco smoke and cooked meats. It is

classified by the International Agency for Research on Cancer (IARC) as a Group 2B

carcinogen, indicating it is "possibly carcinogenic to humans" based on sufficient evidence in

experimental animals. To quantitatively compare its carcinogenic potency, we utilize the TD50

value, which is the chronic dose rate in mg/kg body weight/day that would induce tumors in half

of the test animals that would have remained tumor-free at a zero dose. A lower TD50 value

indicates a more potent carcinogen.

The following table summarizes the TD50 values for AalphaC and other selected carcinogens

in mice, as sourced from the Carcinogenic Potency Database (CPDB).
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Chemical Name CAS Number
TD50 (mg/kg/day)
in Mice

Target Organ(s)

AalphaC (2-Amino-

9H-pyrido[2,3-

b]indole)

26148-68-5 21.4
Liver, Vascular

System

Benzo[a]pyrene 50-32-8 0.956
Stomach, Esophagus,

Oral Cavity

Aflatoxin B1 1162-65-8 0.0201
Liver, Gallbladder,

Vascular System

2-Naphthylamine 91-59-8 103 Liver, Urinary Bladder

Diethylnitrosamine 55-18-5 0.43
Liver, Lung,

Forestomach

Experimental Protocols for Carcinogenicity
Bioassays
The TD50 values presented above are derived from long-term animal bioassays.

Understanding the methodologies of these studies is crucial for interpreting the potency data.

Below are summaries of the typical experimental protocols used for assessing the

carcinogenicity of these substances in mice.

General Rodent Carcinogenicity Bioassay Protocol
Standard carcinogenicity studies in rodents, as outlined by organizations like the National

Toxicology Program (NTP), generally follow a consistent framework.[1] Both sexes of at least

two rodent species are typically used.[2] The test chemical is administered for the majority of

the animal's lifespan, usually 18-24 months for mice.[1] Dose levels are determined from

shorter-term toxicity studies, with the highest dose being the maximum tolerated dose (MTD).

[2][3]

AalphaC Carcinogenicity Bioassay in Mice
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While the specific study from which the CPDB derived the TD50 value for AalphaC is not

detailed in the available search results, a representative study provides insight into the

methodologies used. In a study on C57BL/6J-Min/+ mice, AalphaC was administered via a

single subcutaneous injection to neonatal mice at a dose of 40.3 mg/kg.[4] The vehicle used

was a 1:1 mixture of dimethylsulfoxide and 0.9% NaCl.[4] The animals were observed for 11

weeks before termination and examination for tumors.[4]

Benzo[a]pyrene Carcinogenicity Bioassay in Mice

In a 2-year bioassay, female B6C3F1 mice were fed diets containing Benzo[a]pyrene at

concentrations of 0, 5, 25, and 100 ppm.[5] Another study involved the direct injection of

Benzo[a]pyrene dissolved in acetone and trioctanoin (1:1) into fetal Swiss mice.[6] Doses

ranged from 0.4 to 19.8 nmol/fetus, and the experiment was terminated when the animals were

12-15 weeks old.[6] A different protocol used female SENCAR mice, initiating with a single

topical application of 1 or 0.25 nmol of Benzo[a]pyrene followed by promotion with a phorbol

ester, or repeated topical applications twice weekly for 40 weeks.[7]

Aflatoxin B1 Carcinogenicity Bioassay in Mice

Details on the specific protocol for the mouse TD50 value from the CPDB are not available in

the search results. However, a study on rapid liver cancer induction in rats involved single oral

doses of Aflatoxin B1 administered in DMSO, with the animals being sacrificed 6 weeks later.[8]

It is plausible that a similar oral administration protocol was used in mice for the carcinogenicity

assessment.

2-Naphthylamine Carcinogenicity Bioassay in Mice

Oral administration of 2-Naphthylamine to IF strain mice involved suspending the chemical in

arachis oil and administering it by gavage for up to 72 weeks.[9] Another study in CBA mice

involved feeding a synthetic diet containing 2-Naphthylamine for 90 weeks.[10] Parenteral

administration studies have also been conducted, involving intraperitoneal injections.[11]

Diethylnitrosamine Carcinogenicity Bioassay in Mice

In studies with C57BL/6J x C3HeB/FeJ F1 (B6C3F1) and C3HeB/FeJ x A/J F1 (C3AF1) hybrid

mice, Diethylnitrosamine (DEN) was administered via four intraperitoneal injections, with the

first injection given at day 1, 15, or 42 of life.[11][12] The animals were then observed for their
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remaining lifespan.[11][12] Another protocol in C57BL/6 mice involved an initial intraperitoneal

injection of 20 mg/kg at two weeks of age, followed by weekly injections of increasing doses for

a total of eight weeks.[13][14]

Mechanism of Action and Signaling Pathways
The carcinogenicity of AalphaC, like many chemical carcinogens, is initiated by its metabolic

activation into a reactive form that can bind to DNA, forming DNA adducts. This process is a

critical initiating event in chemical carcinogenesis.

Metabolic Activation and DNA Adduct Formation of
AalphaC
The metabolic activation of AalphaC is a multi-step process. The initial and critical step is the

N-oxidation of the exocyclic amino group, a reaction primarily catalyzed by the cytochrome

P450 enzyme CYP1A2. This results in the formation of a reactive N-hydroxy-AalphaC
intermediate. This intermediate is then further activated through conjugation reactions, such as

O-acetylation or O-sulfonylation, to form unstable esters. These esters can then spontaneously

break down to form a highly reactive arylnitrenium ion, which can covalently bind to DNA,

primarily at the C8 position of guanine, to form a dG-C8-AalphaC adduct. This DNA damage, if

not properly repaired, can lead to mutations during DNA replication, which can ultimately

contribute to the development of cancer.

Below is a diagram illustrating the metabolic activation pathway of AalphaC.

AalphaC
(2-Amino-9H-pyrido[2,3-b]indole) N-hydroxy-AalphaC

CYP1A2
(N-oxidation) Reactive Ester

(O-acetyl or O-sulfonyl)

Acetylation or
Sulfonylation Arylnitrenium Ion

Spontaneous
Decomposition dG-C8-AalphaC

DNA Adduct
Reaction with Guanine in DNA

Click to download full resolution via product page

Metabolic activation of AalphaC to a DNA-reactive species.

Dysregulated Signaling Pathways in Carcinogenesis
While the initial DNA damage by AalphaC is a key step, the subsequent development of

cancer involves the dysregulation of various cellular signaling pathways that control cell growth,
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proliferation, and survival. Although specific studies detailing the direct effects of AalphaC on

pathways like MAPK and PI3K-Akt are not extensively available in the provided search results,

it is well-established that DNA damage can trigger these pathways.

The diagram below illustrates a generalized workflow of how a chemical carcinogen like

AalphaC can lead to cancer through the dysregulation of key signaling pathways.
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Generalized workflow of chemical carcinogenesis.
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Further research is warranted to elucidate the specific signaling cascades that are directly and

indirectly affected by AalphaC-induced DNA damage, which would provide a more complete

picture of its carcinogenic mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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